molecular formula C54H44N2 B3028856 N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine CAS No. 361486-60-4

N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine

Cat. No.: B3028856
CAS No.: 361486-60-4
M. Wt: 720.9 g/mol
InChI Key: VZYZZKOUCVXTOJ-UHFFFAOYSA-N
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Description

N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to its excellent hole-transporting capabilities .

Biochemical Analysis

Biochemical Properties

BF-DPB plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs) and other electronic applications. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, BF-DPB has been shown to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . These interactions are primarily mediated through van der Waals forces and hydrogen bonding, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme.

Cellular Effects

BF-DPB exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, BF-DPB affects the balance between cell division and endoreplication in plant cells by interacting with transcription factors such as E2FC and DPB . This interaction regulates the expression of genes involved in the cell cycle, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of BF-DPB involves its ability to modulate charge-transfer states at donor-acceptor heterojunctions. BF-DPB acts as a donor molecule, facilitating the separation of charge-transfer states into free charge carriers . This process is influenced by the molecular packing and orientation of BF-DPB, which enhances its ability to interact with acceptor molecules and promote efficient charge separation. Additionally, BF-DPB has been shown to interact with various biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which contribute to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BF-DPB have been studied over time to understand its stability, degradation, and long-term impact on cellular function. BF-DPB exhibits high stability under various conditions, maintaining its structural integrity and biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that BF-DPB can influence cellular function by modulating gene expression and metabolic pathways, leading to sustained changes in cellular behavior .

Dosage Effects in Animal Models

The effects of BF-DPB vary with different dosages in animal models. At low doses, BF-DPB has been shown to enhance cellular function and promote metabolic activity without causing significant adverse effects . At higher doses, BF-DPB can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing the dosage of BF-DPB to achieve the desired biochemical outcomes while minimizing potential toxicity .

Metabolic Pathways

BF-DPB is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, BF-DPB has been shown to influence the glycolytic pathway by modulating the activity of key enzymes, such as glucose-6-phosphate dehydrogenase and 6-phosphofructose kinase . These interactions alter the flow of metabolites through the pathway, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, BF-DPB is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of BF-DPB in target tissues, enhancing its biochemical activity . For instance, BF-DPB has been shown to interact with ABC-transporter enzymes, which regulate its concentration within different tissue compartments and influence its overall efficacy .

Subcellular Localization

The subcellular localization of BF-DPB is critical for its activity and function. BF-DPB is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that BF-DPB exerts its biochemical effects in the appropriate cellular context, enhancing its overall efficacy and minimizing potential off-target effects .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine stands out due to its high efficiency and stability in electronic applications. Its unique structural features, such as the presence of multiple fluorenyl groups, contribute to its superior performance compared to similar compounds .

Properties

IUPAC Name

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]phenyl]-9,9-dimethyl-N-phenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)55(39-15-7-5-8-16-39)41-27-23-37(24-28-41)38-25-29-42(30-26-38)56(40-17-9-6-10-18-40)44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44/h5-36H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYZZKOUCVXTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H44N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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